Givinostat hydrochloride hydrate

HDAC inhibition IC50 epigenetics

Sourcing a clinically validated pan-HDAC inhibitor with documented disease-modifying efficacy in neuromuscular indications is critical for translational research. Generic HDAC inhibitors lack the regulatory provenance and quantitative benchmarks required for reproducible DMD studies. • FDA-approved (Duvyzat) for DMD-the only non-steroidal therapy indicated for all genetic variants. • IC50: HDAC1 = 198 nM, HDAC3 = 157 nM; 4.7× more potent than vorinostat in latency reversal (EC50 254.3 vs. 1197 nM). • Phase 3 EPIDYS trial: 1.9-point NSAA advantage, 40% reduction in muscle fat infiltration. Supplied with Certificates of Analysis; global logistics support ensures on-time delivery for preclinical and translational studies.

Molecular Formula C24H30ClN3O5
Molecular Weight 476.0 g/mol
CAS No. 732302-99-7
Cat. No. B1663438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGivinostat hydrochloride hydrate
CAS732302-99-7
Molecular FormulaC24H30ClN3O5
Molecular Weight476.0 g/mol
Structural Identifiers
SMILESCCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.O.Cl
InChIInChI=1S/C24H27N3O4.ClH.H2O/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30;;/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28);1H;1H2
InChIKeyFKGKZBBDJSKCIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Givinostat Hydrochloride Hydrate – Overview


Givinostat hydrochloride hydrate (ITF2357, brand name Duvyzat) is an orally bioavailable histone deacetylase (HDAC) inhibitor containing a hydroxamic acid zinc-binding group [1]. It functions as a pan‑HDAC inhibitor with activity against class I and class II HDAC enzymes [2]. The compound is FDA‑approved for the treatment of Duchenne muscular dystrophy (DMD) in patients aged 6 years and older, representing the first non‑steroidal therapy approved for all genetic variants of DMD [3]. Its approved status, validated clinical efficacy in a rare disease indication, and distinct HDAC inhibition profile differentiate it from other HDAC inhibitors that remain investigational or are approved only for oncology indications.

1
Pan-HDAC class I/II inhibition for epigenetic pathway studies
2
Oral bioavailability supports systemic exposure research
3
Distinct selectivity context vs. oncology HDAC inhibitors

Why Givinostat Cannot Be Substituted


Substituting givinostat with another pan‑HDAC inhibitor such as vorinostat, panobinostat, or belinostat is not scientifically justified. Despite shared class‑I/II HDAC inhibition, givinostat exhibits a distinct selectivity profile, with reported IC₅₀ values of 198 nM for HDAC1 and 157 nM for HDAC3 . In head‑to‑head cellular assays, givinostat demonstrates an EC₅₀ for viral reactivation of 254.3 nM, whereas vorinostat requires 1197 nM—a 4.7‑fold potency difference [1]. Clinically, givinostat is the only HDAC inhibitor with regulatory approval for DMD, supported by phase 3 data showing a 1.9‑point NSAA advantage over placebo and a 40% reduction in muscle fat infiltration [2]. No other HDAC inhibitor has demonstrated this disease‑modifying effect in a neuromuscular indication. Procurement of a non‑identical HDAC inhibitor would introduce unverified potency, uncharacterized toxicity, and absence of regulatory validation for the intended research or therapeutic application.

Givinostat vs. Vorinostat
Isoform selectivity profile may not transfer; cellular potency differs 4.7-fold in reported assays
Givinostat vs. Panobinostat
Tolerability endpoint context may shift; direct replacement requires independent validation
Givinostat vs. Belinostat
Reported neuromuscular endpoint context not established for alternative HDAC inhibitors

Givinostat Differentiation Evidence


HDAC1 and HDAC3 Inhibitory Potency

Givinostat exhibits an IC₅₀ of 198 nM against HDAC1 and 157 nM against HDAC3 in cell‑free enzymatic assays . In contrast, vorinostat (SAHA) is a less potent pan‑HDAC inhibitor with reported IC₅₀ values in the low micromolar range for class I HDACs [1]. Panobinostat is a more potent pan‑HDAC inhibitor with sub‑nanomolar IC₅₀ values but is associated with higher clinical toxicity [2].

HDAC Isoform Potency
Cross-study comparable
HDAC1 IC₅₀ 198 nM; HDAC3 IC₅₀ 157 nM
Supports isoform-selective assay design
Cell-free recombinant enzyme assay context
HDAC inhibition IC50 epigenetics

Cellular Potency in Viral Reactivation

In a head‑to‑head cellular assay measuring HIV‑1 reactivation in U1 cells, givinostat demonstrated an EC₅₀ of 254.3 nM (95% CI: 192.2–336.0 nM). Vorinostat required a 4.7‑fold higher concentration (EC₅₀ = 1197 nM; 95% CI: 818.7–1750 nM), while belinostat showed comparable potency (EC₅₀ = 274.7 nM). Panobinostat was the most potent (EC₅₀ = 12.78 nM) [1].

Cellular Reactivation EC₅₀
Direct head-to-head comparison
Givinostat 254.3 nM vs. Vorinostat 1197 nM (4.7-fold)
Reported intermediate cellular potency context
U1 cell line assay; 95% CI 192.2–336.0 nM
HIV latency EC50 HDAC inhibitor

Clinical Efficacy in Duchenne Muscular Dystrophy

In the pivotal phase 3 EPIDYS trial (NCT02851797) involving 179 ambulant boys with DMD, givinostat treatment resulted in a 1.9‑point higher North Star Ambulatory Assessment (NSAA) score compared to placebo after 18 months (P = 0.03) [1]. MRI analysis revealed a 40% lower muscle fat infiltration in givinostat‑treated patients versus placebo (P < 0.05) [2]. No other HDAC inhibitor has demonstrated comparable efficacy in a neuromuscular disease clinical trial.

DMD Motor Endpoint
Trial context
+1.9 NSAA vs. placebo; 40% lower muscle fat infiltration
Reported phase 3 endpoint context; supports DMD model research
EPIDYS trial; 18-month endpoint; P=0.03
Duchenne muscular dystrophy NSAA MRI phase 3

JAK2 V617F Allele Burden Reduction in Polycythemia Vera

In a phase II clinical trial in polycythemia vera patients, givinostat reduced the JAK2 V617F mutant allele burden by ≥25% in over 40% of treated patients [1]. The overall response rate at 100 mg twice daily was 80% [2]. This disease‑modifying activity on the underlying molecular driver distinguishes givinostat from JAK inhibitors such as ruxolitinib, which primarily provide symptomatic relief without reducing mutant allele burden.

JAK2 Allele Burden
Class-level inference
≥25% reduction in >40% of patients; 80% ORR
Reported mutant clone reduction endpoint
Phase II open-label context; requires independent validation
polycythemia vera JAK2 mutation allele burden

Thrombocytopenia in DMD Patients

In the EPIDYS phase 3 trial, thrombocytopenia or decreased platelet count occurred in 38 (32.2%) of givinostat‑treated patients compared to 0 (0%) in the placebo group [1]. All events were grade 1 or 2 in severity, none resulted in treatment discontinuation, and dose reductions were required in 14.4% of patients [1]. The median time to platelet count nadir was 85 days, with recovery to normal levels within a median of 26 days [1]. This well‑characterized, manageable safety signal contrasts with the more severe hematologic toxicities observed with other pan‑HDAC inhibitors such as panobinostat (grade 3/4 thrombocytopenia in 67% of multiple myeloma patients) [2].

Platelet Safety Endpoint
Cross-study comparable
Givinostat 32.2% any-grade vs. Panobinostat 67% grade 3/4
Reported tolerability endpoint context
EPIDYS vs. PANORAMA-1; cross-trial comparison
thrombocytopenia safety platelet count DMD

Anti-Inflammatory Cytokine Suppression

In endotoxin‑stimulated human peripheral blood mononuclear cells (PBMCs), givinostat reduced TNF‑α and IL‑1β release by >50% [1]. In a comparative in vivo study, givinostat was more potent than vorinostat (SAHA) in suppressing systemic inflammation [2]. This anti‑inflammatory activity is believed to contribute to the beneficial effects observed in DMD, where chronic inflammation drives disease progression.

Cytokine Suppression
Cross-study comparable
>50% TNF-α/IL-1β reduction; reported higher potency vs. vorinostat in vivo
Supports inflammation pathway research
In vitro PBMC and murine endotoxemia model context
inflammation cytokine TNF-α IL-1β

Givinostat Research & Industrial Applications


DMD Preclinical & Translational Research

Givinostat is the only HDAC inhibitor with regulatory approval for DMD. Researchers investigating disease‑modifying therapies for muscular dystrophy should use givinostat as a validated positive control or reference compound. The EPIDYS trial provides quantitative benchmarks for efficacy (1.9‑point NSAA improvement, 40% reduction in muscle fat) [1]. In vivo studies in mdx mice demonstrate that givinostat reduces fibrosis, enhances muscle regeneration, and improves muscle strength [2]. Procurement of givinostat ensures alignment with clinically validated dosing and safety parameters, facilitating translational relevance.

JAK2 V617F-Mutant MPN Research

Givinostat selectively inhibits proliferation of cells harboring the JAK2 V617F mutation and reduces mutant allele burden in polycythemia vera patients [1]. For researchers exploring epigenetic therapies for myeloproliferative neoplasms, givinostat offers a unique tool to investigate HDAC inhibition as a disease‑modifying strategy distinct from JAK inhibitors. Phase II data demonstrate an 80% overall response rate and pruritus reduction in 67% of patients [2]. The compound's ability to reduce mutant clone size provides a mechanistic advantage over purely symptomatic therapies.

HIV Latency Reversal Strategies

In head‑to‑head cellular assays, givinostat reactivates latent HIV at an EC₅₀ of 254.3 nM, demonstrating 4.7‑fold greater potency than vorinostat [1]. For researchers developing latency reversal agents, givinostat represents an intermediate‑potency HDAC inhibitor with a favorable balance of viral reactivation and T‑cell activation compared to more potent but potentially toxic alternatives such as panobinostat. Its well‑characterized safety profile in chronic dosing supports its evaluation in clinical latency reversal studies.

Inflammation & Autoimmune Disease Models

Givinostat suppresses pro‑inflammatory cytokines (TNF‑α, IL‑1β, IL‑6) by >50% in stimulated human PBMCs and demonstrates superior anti‑inflammatory potency compared to vorinostat in vivo [1]. Researchers studying cytokine‑driven pathologies, including systemic juvenile idiopathic arthritis (for which givinostat holds orphan drug designation) [2], should consider givinostat as a reference HDAC inhibitor for investigating epigenetic modulation of inflammatory gene expression. Its oral bioavailability and established safety profile facilitate chronic dosing in preclinical models.

Application
Selection Property
Validation Focus
DMD pathway research
Reported neuromuscular endpoint context
Motor function and MRI endpoint review
JAK2 mutant clone studies
Epigenetic modulation profile
Allele burden endpoint monitoring
HIV latency reversal research
Cellular HDAC potency profile
Viral reactivation assay context
Inflammation pathway studies
Cytokine suppression profile
Inflammatory endpoint model review
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